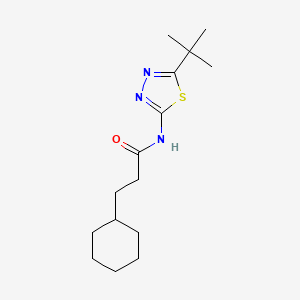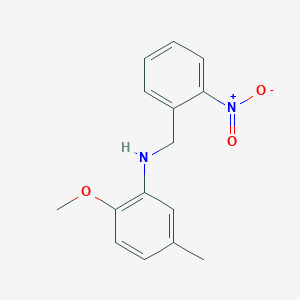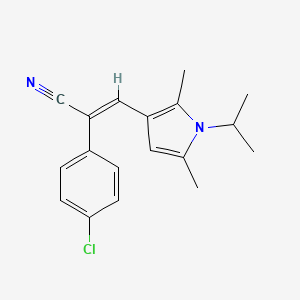![molecular formula C21H25N3O3 B5714041 2,2-dimethyl-N-{3-[N-(phenoxyacetyl)ethanehydrazonoyl]phenyl}propanamide](/img/structure/B5714041.png)
2,2-dimethyl-N-{3-[N-(phenoxyacetyl)ethanehydrazonoyl]phenyl}propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-dimethyl-N-{3-[N-(phenoxyacetyl)ethanehydrazonoyl]phenyl}propanamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is also known as DPPEP and has a molecular weight of 382.49 g/mol. DPPEP is a white crystalline solid that has a melting point of 189-191°C and is soluble in organic solvents such as chloroform, methanol, and ethanol.
Mecanismo De Acción
The mechanism of action of DPPEP is not fully understood. However, it has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC). HDAC is involved in the regulation of gene expression and its inhibition can lead to changes in gene expression patterns. DPPEP has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects
DPPEP has been shown to have both biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. DPPEP has also been shown to reduce inflammation in animal models of arthritis. In addition, DPPEP has been shown to inhibit the replication of the hepatitis C virus and the influenza virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DPPEP has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. It has been shown to have anticancer, antiviral, and anti-inflammatory properties, making it a useful tool for studying these biological processes. However, DPPEP also has some limitations. Its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments. In addition, the synthesis of DPPEP can be challenging and the yield obtained through the synthesis method is not very high.
Direcciones Futuras
There are several future directions for the research on DPPEP. One direction is to further investigate its mechanism of action and identify the specific targets of its activity. Another direction is to study the potential use of DPPEP in combination with other drugs for the treatment of cancer and viral infections. Additionally, the development of more efficient synthesis methods for DPPEP could lead to increased availability and lower costs for researchers.
Métodos De Síntesis
DPPEP can be synthesized through the reaction of 2,2-dimethyl-N-(phenyl)propanamide with ethyl phenoxyacetate and hydrazine hydrate. The reaction is carried out in the presence of a catalyst such as p-toluenesulfonic acid and the product is purified through recrystallization. The yield of DPPEP obtained through this method is around 60-70%.
Aplicaciones Científicas De Investigación
DPPEP has potential applications in various research fields such as medicinal chemistry, biochemistry, and pharmacology. It has been shown to have anticancer, antiviral, and anti-inflammatory properties. DPPEP has been studied for its potential use in the treatment of breast cancer, prostate cancer, and liver cancer. It has also been shown to inhibit the replication of the hepatitis C virus and the influenza virus. DPPEP has been studied for its anti-inflammatory properties and has been shown to reduce inflammation in animal models of arthritis.
Propiedades
IUPAC Name |
2,2-dimethyl-N-[3-[(E)-C-methyl-N-[(2-phenoxyacetyl)amino]carbonimidoyl]phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3/c1-15(23-24-19(25)14-27-18-11-6-5-7-12-18)16-9-8-10-17(13-16)22-20(26)21(2,3)4/h5-13H,14H2,1-4H3,(H,22,26)(H,24,25)/b23-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRMZNYCJFXQTEJ-HZHRSRAPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)COC1=CC=CC=C1)C2=CC(=CC=C2)NC(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)COC1=CC=CC=C1)/C2=CC(=CC=C2)NC(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-dimethyl-N-(3-{(1E)-1-[2-(phenoxyacetyl)hydrazinylidene]ethyl}phenyl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(1,1-dimethylpropyl)cyclohexyl]-N'-(2-methoxy-5-methylphenyl)thiourea](/img/structure/B5713968.png)


![methyl 4-[(4-ethoxyphenyl)amino]-4-oxobutanoate](/img/structure/B5713983.png)
![1-(4-chlorophenyl)-4-(4-methyl-1-piperidinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5713998.png)
![ethyl (4-{2-[4-[(4-fluorophenyl)amino]-6-(1-piperidinyl)-1,3,5-triazin-2-yl]carbonohydrazonoyl}-2-methoxyphenoxy)acetate](/img/structure/B5714004.png)
![N-{[(4-methoxyphenyl)amino]carbonothioyl}-2-methyl-3-nitrobenzamide](/img/structure/B5714006.png)

![N'-[(5-ethyl-2-thienyl)methylene]-5-isopropyl-3-thiophenecarbohydrazide](/img/structure/B5714026.png)

![methyl {[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate](/img/structure/B5714049.png)

![3-[5-(2-{2-[(2-chlorobenzoyl)amino]-3-[4-(dimethylamino)phenyl]acryloyl}carbonohydrazonoyl)-2-furyl]benzoic acid](/img/structure/B5714068.png)